![molecular formula C12H11F3O3 B1454654 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-49-9](/img/structure/B1454654.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid
Overview
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a trifluoromethoxy-substituted phenyl group. It is known for its applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via trifluoromethylation reactions, which may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Phenyl Group: The phenyl group can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
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Pharmaceutical Development :
- The compound has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
- Research has indicated that derivatives of this compound can exhibit selective activity against certain cancer cell lines, making it a candidate for further development in oncology therapeutics .
- Drug Delivery Systems :
Agrochemical Applications
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Pesticide Development :
- The compound has been explored for its pesticidal properties against various agricultural pests. Its structure allows for the modification of the molecule to enhance efficacy against specific target organisms .
- Case studies indicate that compounds with similar structures have shown effectiveness against nematodes and other arthropods, suggesting potential applications in crop protection .
- Herbicide Formulations :
Material Science Applications
- Polymer Chemistry :
- The unique properties of 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid allow it to be used as a building block in the synthesis of advanced polymers. Its ability to form stable bonds under various conditions makes it suitable for creating high-performance materials .
- Research indicates that polymers derived from this compound exhibit enhanced thermal stability and chemical resistance, making them ideal for industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropane ring may interact with specific enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid include:
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-{[4-(Methoxy)phenyl]methyl}cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-{[4-(Fluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid, with the CAS number 29765-49-9, is a synthetic compound notable for its unique trifluoromethoxy group and cyclopropane structure. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry.
- Molecular Formula : C12H11F3O3
- Molecular Weight : 260.2091 g/mol
- SMILES Notation : OC(=O)C1(CC1)Cc1ccc(cc1)OC(F)(F)F
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on cancer cell lines and other biological models. Research indicates that it may exhibit anti-cancer properties, particularly against certain types of tumors.
Anticancer Activity
Studies have shown that compounds with similar structural motifs to this compound possess significant anticancer properties. For instance, trifluoromethylated compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma (A549) .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may enhance the compound's ability to interact with specific cellular targets, potentially modulating pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have evaluated the compound's efficacy against various cancer cell lines. For example:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed a potent inhibitory effect on cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
- A549 (Lung Carcinoma) : Similar compounds have demonstrated cytotoxicity at concentrations as low as 10 μM .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known anticancer agents:
Compound | Cell Line Tested | IC50 (μM) | Notes |
---|---|---|---|
1-{[4-(Trifluoromethoxy)... | MDA-MB-231 | < 10 | Potent inhibition |
5-Fluorouracil | MDA-MB-231 | 11.73 | Standard control |
Trifluoromethyl succinimides | A549 | < 10 | Effective against lung carcinoma |
Pharmacological Applications
Given its structural characteristics, this compound may serve as a lead for developing new anticancer therapies. The presence of the trifluoromethoxy group is particularly noteworthy as it can influence lipophilicity and bioavailability, essential factors in drug design.
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOJOXFIDZHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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